molecular formula C10H10O4 B1220706 (R)-(-)-Phenylsuccinic acid CAS No. 46292-93-7

(R)-(-)-Phenylsuccinic acid

Cat. No. B1220706
Key on ui cas rn: 46292-93-7
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-MRVPVSSYSA-N
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Patent
US05389638

Procedure details

A solution of phenylsuccinic acid (20.0 g, 0.10 mol), acetyl chloride, and 200 mL of toluene was stirred at reflux for 5.5 hours, removing H2O azeotropically during the reaction. After cooling to room temperature, toluene was evaporated in vacuo, and the residue was crystallized from ether to obtain 12.2 g of phenyl succinic anhydride as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][C:12]([OH:14])=[O:13])[C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C>C1(C)C=CC=CC=1>[C:1]1([CH:7]2[CH2:11][C:12](=[O:13])[O:14][C:8]2=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
removing H2O
CUSTOM
Type
CUSTOM
Details
azeotropically during the reaction
CUSTOM
Type
CUSTOM
Details
toluene was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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